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molecular formula C10H10BrNO B2966762 4-(3-Bromopropoxy)benzonitrile CAS No. 37136-86-0

4-(3-Bromopropoxy)benzonitrile

Cat. No. B2966762
M. Wt: 240.1
InChI Key: ZIUYNDUOFPXUOD-UHFFFAOYSA-N
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Patent
US05877174

Procedure details

In 50 ml of dimethyl sulfoxide was dissolved 10 g of 4-cyanophenol, followed by adding thereto 23 g of potassium carbonate at room temperature. The resulting mixture was stirred at the same temperature for 5 minutes and then 64 ml of 1,3-dibromopropane was added thereto, followed by stirring at room temperature for 12 hours. Subsequently, the reaction mixture was added to a mixed solvent of 200 ml of ethyl acetate and 100 ml of water, after which the organic layer was separated and the aqueous layer was extracted with 50 ml of ethyl acetate. The combined organic layer was washed successively with a 1N aqueous sodium hydroxide solution, water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent; hexane: ethyl acetate=5:1) to obtain 5.1 g of 1-bromo-3-(4-cyanophenoxy)-propane as a colorless oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].[Br:16][CH2:17][CH2:18][CH2:19]Br.C(OCC)(=O)C>CS(C)=O.O>[Br:16][CH2:17][CH2:18][CH2:19][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed successively with a 1N aqueous sodium hydroxide solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent; hexane: ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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